Fructosyl-glycine is a compound resulting from the reaction between fructose and glycine, classified under fructosamines. These compounds are formed through non-enzymatic reactions between reducing sugars and amino acids. Fructosyl-glycine is particularly significant in the context of the Maillard reaction, which is responsible for the browning of food and the development of complex flavors during cooking. This compound serves as a model for studying glycation processes in biological systems and has implications in both food chemistry and clinical diagnostics, particularly for diabetes monitoring.
Fructosyl-glycine can be synthesized from natural sources of fructose, such as fruits, and glycine, an amino acid commonly found in proteins. It falls under the broader classification of Amadori products, which are early-stage products formed during the Maillard reaction. The specific chemical identifier for fructosyl-glycine is 4429-05-4.
Fructosyl-glycine can be synthesized through several methods:
Fructosyl-glycine is characterized by its structure as an Amadori product, where a fructose moiety is linked to glycine via a glycosidic bond. The molecular formula is , indicating that it contains eight carbon atoms, fifteen hydrogen atoms, one nitrogen atom, and six oxygen atoms.
Fructosyl-glycine participates in several chemical reactions:
The mechanism of action for fructosyl-glycine primarily involves its role in the Maillard reaction:
Data suggest that these reactions contribute significantly to flavor development in cooked foods as well as potential pathological effects when accumulated in biological systems .
Relevant data indicate that the compound's properties make it suitable for various applications in food science and clinical diagnostics .
Fructosyl-glycine has several scientific uses:
Fructosyl-glycine (N-(1-deoxy-D-fructos-1-yl)glycine; DFG) is an Amadori rearrangement product (ARP) formed during the Maillard reaction’s initial stages. Its molecular formula is C₈H₁₅NO₇ (molecular weight: 237.21 g/mol), featuring a furanose ring structure with the glycine moiety linked to the anomeric carbon (C1) of fructose. This linkage creates a secondary amine bond (R₁R₂N–CH₂–COOH), distinguishing it from Schiff base precursors [5] [6].
Quantum mechanical optimizations reveal that fructosyl-glycine adopts multiple tautomeric forms, including β-pyranose (∼56%), β-furanose (∼34%), and open-chain (∼10%) configurations. The furanose form dominates under thermal conditions, influencing reactivity. The compound’s ground-state energy is comparable to its precursors (glucose and glycine), explaining its kinetic stability at ambient temperatures but susceptibility to degradation upon heating [6].
Maillard Reaction Pathway
Fructosyl-glycine synthesis proceeds via:
Kinetic studies in ribose-glycine systems show temperature dependence:
Enzymatic Glycation
While non-enzymatic glycation dominates in vitro, fructosyl-amino acid oxidase (FAOX) enzymes reversibly catalyze fructosyl-glycine oxidation in vivo. Bacterial FAOX from Corynebacterium sp. (Group I specificity) shows a Kₘ of 0.74 mM for fructosyl-glycine, lower than for fructosyl-valine (1.61 mM), indicating higher affinity for glycine-derived ARPs [7].
Table 1: Synthesis Conditions and Yields for Fructosyl-Glycine
Method | Conditions | Yield | Catalyst/Enhancer |
---|---|---|---|
Aqueous Maillard | 80°C, pH 6.8, 6 h | 0.0058 mmol/L/min | None |
Vacuum dehydration | 110°C, reduced pressure, 180 min | 2.87 mmol/L | Sodium metabisulfite |
Enzymatic oxidation | FAOX-C, 37°C, pH 8.0 | N/A | FAD cofactor |
Fructosyl-glycine degradation follows pseudo-first-order kinetics under thermal stress, with pathways influenced by pH and temperature:
Key kinetic parameters:
Table 2: Degradation Products and Their Yields from DFG
Product | Yield at pH 5.5 (mol%) | Yield at pH 6.8 (mol%) | Formation Pathway |
---|---|---|---|
Glycine | 83 | 78 | Hydrolysis |
Acetic acid | 55 | 42 | Oxidation |
3-Deoxyosone | 28 | 15 | 2,3-Enolization |
1-Deoxyosone | 7 | 22 | 1,2-Enolization |
Mannose | 12 | 3 | Epimerization |
Multiresponse kinetic modeling confirms 3-deoxyosone as the dominant precursor for carbohydrate fragmentation products (e.g., methylglyoxal), while 1-deoxyosone rapidly decomposes to formic acid [9].
NMR Spectroscopy
FTIR Spectroscopy
Characteristic bands include:
UV-Vis Spectroscopy
Fructosyl-glycine exhibits weak absorbance at 280–320 nm (n→π* transitions). In contrast, its melanoidin derivatives absorb broadly at 300–500 nm due to extended π-conjugated systems. The extinction coefficient (ε) correlates with melanoidin chromophore size [8] [10].
Table 3: Spectroscopic Signatures of Fructosyl-Glycine and Derivatives
Technique | Fructosyl-Glycine Signal | Melanoidin Signal | Assignment |
---|---|---|---|
¹³C NMR | 97.2 ppm (C1, β-furanose) | 170–200 ppm | Conjugated carbonyls |
FTIR | 1749 cm⁻¹ | 1600–1720 cm⁻¹ (broad) | C=O stretch |
UV-Vis | λₘₐₓ = 285 nm (ε = 450 M⁻¹cm⁻¹) | λₘₐₓ > 400 nm | Chromophore formation |
Comprehensive Compound List
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